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Drug Background and Mechanism of Action

Sapanisertib (also known as CB-228/TAK-228/MLN0128) is an investigational, oral dual mTORC1/2
inhibitor that represents the next generation of mTOR pathway targeting agents. Unlike rapalogs (e.g.,
everolimus, temsirolimus) that primarily inhibit mTORC1, sapanisertib acts as a potent, selective ATP-
competitive inhibitor that suppresses both mTORC1 and mTORC2 complexes, providing more
comprehensive pathway inhibition. This dual inhibition mechanism potentially addresses the AKT
activation feedback loop commonly observed with mTORC1-only inhibition, which can limit the efficacy
of rapalogs. The PI3BK/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways
in human cancer, with alterations occurring in approximately 40% of all solid tumors. The most common
aberrations include PTEN loss (30%), PIK3CA mutations (13%), PTEN mutations (6%), and AKT mutations
(1%), making this pathway a compelling therapeutic target. [1]

Sapanisertib has demonstrated promising antitumor activity across various preclinical models and early-
phase clinical trials, particularly in malignancies with mTOR pathway alterations. Its development has
included investigation as both monotherapy and in combination with other agents, including chemotherapy,
targeted therapies, and metabolic modulators. The drug's pharmacokinetic profile supports multiple dosing

schedules, and clinical trials have explored various administration regimens to optimize the therapeutic
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index. As an oral agent, sapanisertib offers convenient administration for patients with advanced

malignancies who have exhausted standard treatment options. [2]

Clinical Dosing Regimens

Monotherapy Dosing

Clinical trials have investigated multiple dosing schedules for sapanisertib monotherapy to balance
efficacy with tolerability. The maximum tolerated doses (MTDs) vary significantly based on the
administration schedule, with more continuous dosing requiring lower daily doses compared to intermittent
approaches. Phase I studies have established the following MTDs for different schedules: 6 mg once daily
(QD), 40 mg once weekly (QW), 9 mg QD for 3 days on/4 days off each week (QD*3dQW), and 7 mg QD
for 5 days on/2 days off each week (QDx5dQW). However, based on tolerability beyond the dose-limiting
toxicity (DLT) evaluation period, the recommended expansion phase doses were reduced to 5 mg QD and 30
mg QW for further development in disease-specific cohorts. These adjustments reflect the need to maintain

patients on therapy longer while managing chronic toxicities. [2]

Table 1: Sapanisertib Monotherapy Dosing Regimens from Phase I Trials

Dosing Maximum Tolerated = Recommended Key Dose-Limiting
Schedule Dose Expansion Dose Toxicities

Once Daily 6 mg 5mg Hyperglycemia, maculo-
(QD) papular rash

Once Weekly 40 mg 30 mg Hyperglycemia, fatigue
(QW)

QDx3dQW 9 mg Not specified Asthenia, stomatitis
QDx5dQW 7 mg Not specified Asthenia, stomatitis

Combination Therapy Dosing
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Combination regimens have been extensively explored to enhance the antitumor activity of sapanisertib
through synergistic mechanisms. These combinations leverage sapanisertib's pathway inhibition with
complementary agents targeting different resistance mechanisms or parallel pathways. The dosing schedules
for combination therapies typically require modification from monotherapy MTDs to manage overlapping

toxicities while maintaining efficacy.

Table 2: Sapanisertib Combination Therapy Dosing Regimens

MTD
Combination Agent Recommended Dose Dosing Schedule .
Declaration
Metformin Sapanisertib 4 mg + Daily dosing 4 mg/1,000 mg
Metformin 1,000 mg defined as MTD
Ziv-aflibercept Sapanisertib 4 mg + Ziv- Sapanisertib: 3 days on/4 4 mg + 3 mg/kg
aflibercept 3 mg/kg days off; Ziv-aflibercept: IV defined as MTD
every 2 weeks
Carboplatin/Paclitaxel ~ Sapanisertib 4 mg + Sapanisertib: Days 2-4, 9-11, Triplet defined
Carboplatin AUC 5 + 16-18; Chemotherapy: as MTD

Paclitaxel 60 mg/mz Standard schedules

The combination with metformin was based on the rationale that metformin inhibits the mTOR pathway
through upstream activation of AMP-activated protein kinase (AMPK), potentially enhancing the antitumor
activity of sapanisertib. In the phase I study, patients received sapanisertib (3 or 4 mg daily) together with
metformin (500-1,500 mg daily), with all patients undergoing a 14-day titration period for metformin in
cycle 1. The 4 mg/1,000 mg combination was defined as the maximum tolerated dose, with DLTs including

grade 3 diarrhea, fatigue, and rash observed at higher dose levels. [3]

The combination with ziv-aflibercept (a VEGF inhibitor) explored an intermittent sapanisertib schedule to
manage toxicity while maintaining efficacy. The established MTD utilized sapanisertib 4 mg orally 3 days
on and 4 days off plus 3 mg/kg ziv-aflibercept intravenously every 2 weeks on a 28-day cycle. This schedule
allowed for concurrent targeting of the mTOR and angiogenic pathways while managing the overlapping

toxicities, particularly hypertension, fatigue, and gastrointestinal effects. [1]
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The triplet combination with carboplatin and paclitaxel employed a sequential dosing approach where
sapanisertib was administered on Days 2-4, 9-11, and 16-18 of a 21-day cycle, with chemotherapy
administered on standard schedules. This sequencing was based on preclinical data showing that sequential,
rather than simultaneous, mTOR blockade after chemotherapy enhanced tumor cell killing. The MTD was
determined as carboplatin AUC 5 mg/mLemin every 3 weeks, paclitaxel 60 mg/m? weekly, and sapanisertib

4 mg on the sequential schedule. [4]

Safety and Toxicity Management

Adverse Event Profile

The safety profile of sapanisertib is characterized by manageable but clinically significant class-effect
toxicities associated with mTOR inhibition. The most frequent treatment-emergent adverse events across
clinical trials include hyperglycemia, fatigue, nausea, anorexia, diarrhea, rash, and mucositis. These toxicities
are generally dose-dependent and can be managed with supportive care, dose modifications, and careful
patient monitoring. The incidence and severity of specific adverse events vary based on the dosing schedule,

with more continuous administration associated with different toxicity profiles compared to intermittent
schedules. [3] [1] [2]

Grade 3-4 treatment-related adverse events require careful monitoring and proactive management. Across

studies, the most common clinically significant toxicities include:

e Hyperglycemia: Occurring in approximately 13% of patients, requiring optimal anti-glycemic
treatment including insulin

o Fatigue: Reported in 7% of patients, sometimes serving as a dose-limiting toxicity

¢ Rash: Maculo-papular in nature, occurring in 7% of patients

¢ Gastrointestinal toxicities: Including diarrhea (7%) and mucositis

e Hematologic effects: In combination with chemotherapy, including anemia (21%), neutropenia
(21%), and thrombocytopenia (10.5%)

The ziv-aflibercept combination introduced additional toxicity considerations, with hypertension emerging
as a frequent class-effect toxicity of VEGF inhibition. Other notable toxicities with this combination

included hypertriglyceridemia, anorexia, and increased serum lipase. Importantly, no grade 5 events were
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reported in this combination study, suggesting that the toxicities were manageable with appropriate dose

modifications and supportive care. [1]

Dose Modification Guidelines

Clinical trials have established clear dose modification guidelines for managing sapanisertib-related
toxicities. For grade >3 treatment-related toxicities, sapanisertib dosing should be withheld until the event
resolves to grade <1 or baseline values. If resolved within 28 days, treatment may be resumed at a >25%
dose reduction or, for patients in dose-escalation phases, at the next lower dose level. For patients receiving
<4 mg QD, the dosing frequency may be decreased to 5 days per week instead of reducing the daily dose. If
sapanisertib dosing is delayed for >28 consecutive days for treatment-related toxicity despite supportive
treatment, or if more than two dose reductions are required, discontinuation of sapanisertib therapy should

be considered. [2]

Proactive management of expected toxicities is essential for maintaining patients on therapy. This includes:

¢ Hyperglycemia management: Fasting serum glucose should be monitored regularly, and anti-
glycemic agents should be initiated for persistent elevation. The protocol allows for optimal anti-
glycemic treatment, including insulin, with grade 3 hyperglycemia lasting <14 days not considered a
DLT if adequately managed.

¢ Rash management: Topical steroids, oral antihistamines, and pulse oral steroids if necessary can
mitigate dermatologic toxicity. Grade 3 rash lasting <3 days with appropriate treatment is not
considered a DLT.

¢ Mucositis management: Oral hygiene protocols, mucosal coating agents, and analgesic
mouthwashes can reduce the severity and impact of mucositis.

Efficacy Data and Clinical Response

Antitumor Activity Across Tumor Types

Sapanisertib has demonstrated promising antitumor activity across various solid tumors, with particular
efficacy observed in specific molecular subsets. In the phase I monotherapy study that included expansion
cohorts in renal cell carcinoma (RCC), endometrial, and bladder cancer, among 116 treated patients, one

patient with RCC achieved a complete response, and nine patients experienced partial responses (seven
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with RCC, one with carcinoid tumor, and one with endometrial cancer). The disease control rate (complete
response + partial response + stable disease) across studies typically ranged from 63% to 78%, indicating

meaningful disease stabilization even in heavily pretreated populations. [2] [5]

The combination with metformin showed particularly encouraging activity in patients with PTEN
mutations. Of 30 evaluable patients, 4 achieved partial responses, and 15 achieved stable disease as best
response, yielding a disease control rate of 63%. Notably, 3 of 4 responding patients had documented PTEN
mutations, and 3 of 5 patients enrolled with PTEN mutations achieved partial responses. Responding tumor
types included leiomyosarcoma (n=2), breast cancer (n=1), and endometrial cancer (n=1). One responding
patient had both AKT and mTOR mutations, suggesting activity across multiple mTOR pathway alterations.
[3]

The combination with carboplatin and paclitaxel demonstrated notable activity in two patients with
specific molecular alterations. One patient with unclassified RCC harboring an EWSR1-POU5F1 fusion
achieved a dramatic, deep partial response that lasted over 20 months after progressing on frontline
nivolumab plus ipilimumab. Another patient with metastatic castrate-resistant prostate cancer harboring
PTEN loss achieved partial response by both RECIST v1.1 and PSAS0 criteria, with a time to treatment
failure of 7 months. These responses suggest that molecular preselection may enhance the efficacy of

sapanisertib combinations in specific patient populations. [4]

Biomarkers and Patient Selection

Emerging evidence suggests that mTOR pathway alterations may serve as predictive biomarkers for
sapanisertib response. The most common genomic alterations in patients enrolled in these trials included
PIK3CA (27%), PTEN (17%), AKT1/2 (10%), and mTOR (10%). The particularly strong response in
patients with PTEN mutations across multiple studies suggests that this subset may derive disproportionate
benefit from sapanisertib-containing regimens. Additionally, responses were observed in patients with
comutations, including one patient with leiomyosarcoma who had both PTEN and TSC mutations and a

patient with breast cancer who had both PTEN and STK11 mutations. [3]
The disease control rates across studies are summarized in the following table:

Table 3: Efficacy Outcomes Across Sapanisertib Clinical Trials
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. . Disease Notable
Patients Partial Stable o
Study . Control Predictive
Evaluable Response Disease .
Rate Biomarkers
Sapanisertib + Metformin 30 4 (13%) 15 (50%) 63% PTEN mutations
[3] (3/5 patients with
PR)
Sapanisertib + Ziv- 50 2 (4%) 37 (74%) 78% Not specified
aflibercept [1]
Sapanisertib + 17 2 (12%) 11 (65%) 76% EWSR1-POU5SF1
Carboplatin/Paclitaxel [4] fusion, PTEN
loss
Sapanisertib 116 9 (8%) Not Not Not specified
Monotherapy [2] specified specified

Experimental Protocols

Clinical Trial Design Considerations

The phase I clinical trials of sapanisertib followed standardized methodologies with some protocol-
specific adaptations. The typical study design was an open-label, single-center phase I trial that employed a
3 + 3 dose-escalation design. Primary endpoints focused on safety and tolerability, determination of
maximum tolerated dose (MTD), and characterization of dose-limiting toxicities (DLT) of the combination in
patients with advanced cancers refractory to standard therapy. Secondary objectives included evaluation of
preliminary anti-tumor efficacy per RECIST version 1.1, characterization of pharmacokinetic profiles, and

assessment of mMTOR pathway biomarkers. [3] [1]

One cycle typically consisted of 4 weeks of treatment (28 days), with tumor measurements performed
following cycle 2 and subsequently every 8 weeks. In the combination studies, specific sequencing
approaches were employed based on preclinical rationale. For example, in the carboplatin/paclitaxel

combination, sapanisertib was administered on days 2-4, 9-11, and 16-18 based on preclinical data showing
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improved efficacy with sequential rather than concomitant administration. The metformin combination
included a 14-day metformin titration period in cycle 1 before introducing sapanisertib to improve

gastrointestinal tolerance. [3] [4]

Pharmacodynamic Assessment Methods

Comprehensive biomarker assessments were incorporated across sapanisertib trials to demonstrate target

engagement and pathway modulation. These included:

e Surrogate tissue pharmacodynamics: Assessment of phosphorylation changes in S6, 4EBP1, and
NDRG1 in skin biopsies pre- and post-treatment

e Tumor tissue analysis: Paired tumor biopsies in subset of patients to evaluate pathway modulation
in tumor tissue

e Circulating biomarkers: In some studies, assessment of circulating factors such as sVEGFR1,
PIGF, and bFGF to evaluate anti-angiogenic effects

¢ Glucose metabolism monitoring: Regular assessment of fasting serum glucose and HbA1c to
monitor metabolic effects of MTOR inhibition

The pharmacodynamic findings consistently demonstrated treatment-related reductions in TORC1/2
biomarkers, confirming target engagement across dosing schedules. The time-linear pharmacokinetics of
sapanisertib supported multiple dosing schedules, with exposure parameters correlating with

pharmacodynamic effects and certain toxicities. [2] [5]

Patient Selection Criteria

Eligibility criteria across trials were generally consistent for phase I studies in advanced solid tumors. Key

inclusion criteria comprised:

e Age =18 years with locally advanced or metastatic solid tumors refractory to standard therapy
e Eastern Cooperative Oncology Group (ECOG) performance status of 0-1

¢ Adequate bone marrow, hepatic, and renal function

e Fasting serum glucose <130 mg/dL and fasting triglycerides <300 mg/dL

e Measurable disease per RECIST v1.1 (for expansion cohorts)

Specific exclusion criteria included:

e Impaired cardiac function or significant active cardiovascular disease
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History of diabetes mellitus with HbAlc >7% (with exceptions for well-controlled diabetes)

Impaired gastrointestinal function that may alter drug absorption
Prior treatment with AKT, PI3K, or dual PI3K/TORC1/2 inhibitors (in some studies)
Uncontrolled brain metastases (with exceptions for treated, stable metastases)

The following diagram illustrates the key signaling pathways targeted by sapanisertib and its combinations:

Growth Factors/Receptors

:

4E-BP1 S6K1 HIF-1a
Cell Growth/Progression VEGF
Angiogenesis

Click to download full resolution via product page

Diagram 1: Sapanisertib Mechanism and Combination Targets. Sapanisertib directly inhibits both mTORC1
and mTORC2 complexes. Metformin activates AMPK, which provides upstream mTOR inhibition. Ziv-
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dflibercept targets VEGF to inhibit angiogenesis.

Conclusion and Future Directions

Sapanisertib represents a promising dual mTORC1/2 inhibitor with demonstrated antitumor activity
across various solid tumors, particularly those with mTOR pathway alterations such as PTEN mutations. The
drug has shown a manageable safety profile with characteristic mTOR inhibitor toxicities that can be
mitigated with appropriate dosing schedules and supportive care. The exploration of multiple dosing
schedules has provided flexibility in balancing efficacy and tolerability, with intermittent schedules offering

particularly promising therapeutic indices.

The combination strategies outlined in these application notes highlight the potential for enhanced efficacy
through rational drug partnerships. The synergistic activity observed with metformin, ziv-aflibercept, and
sequential chemotherapy provides a strong rationale for continued development of these approaches. Future
research should focus on refined patient selection using biomarker strategies to identify those most likely to
benefit from sapanisertib-containing regimens. Additionally, further exploration of sequencing and

scheduling optimization may enhance the therapeutic index of these combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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